molecular formula C20H15F3N4O2 B1662980 BAY-678 CAS No. 675103-36-3

BAY-678

Katalognummer: B1662980
CAS-Nummer: 675103-36-3
Molekulargewicht: 400.4 g/mol
InChI-Schlüssel: PGIVGIFOWOVINL-GOSISDBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BAY-678 ist ein potenter und selektiver, zellpermeabler Inhibitor der humanen Neutrophilen Elastase. Diese Verbindung ist bekannt für ihre hohe Spezifität und Wirksamkeit bei der Hemmung der humanen Neutrophilen Elastase und ist damit ein wertvolles Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung eines Pyridincarbonitril-Kerns beinhaltet, gefolgt von der Einführung verschiedener funktioneller Gruppen, um die endgültige Struktur zu erreichen. Die wichtigsten Schritte umfassen:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs für die großtechnische Produktion. Dies beinhaltet:

Wissenschaftliche Forschungsanwendungen

Respiratory Diseases

BAY-678 has shown promise in the treatment of acute lung injury models. In vivo studies indicate that its inhibition of HNE can mitigate inflammation and tissue damage associated with respiratory conditions. This application is particularly relevant for diseases characterized by excessive neutrophil activation, such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS) .

Neutropenia

Recent studies have evaluated the efficacy of this compound in treating conditions like ELANE-associated neutropenia , where neutrophil function is compromised. Although this compound did not improve differentiation in all cases, it was part of a broader investigation into the role of neutrophil elastase inhibitors in restoring myeloid differentiation from CD34+ cells derived from patients .

Molecular Modeling Studies

Molecular docking studies have provided insights into the binding interactions between this compound and HNE. These studies reveal that this compound binds to specific amino acid chains within the HNE structure, which is crucial for understanding its inhibitory mechanism and optimizing its design for therapeutic applications .

In Vitro Studies

This compound has been utilized in various in vitro assays to assess its impact on neutrophil activity and differentiation. For instance, experiments involving CD34+ hematopoietic stem cells demonstrated that while this compound inhibited proteolytic activity, it did not significantly enhance myeloid differentiation compared to other inhibitors like MK0339 .

Inhibition Potency Comparison

InhibitorIC50 (nM)Selectivity Ratio (HNE/NHE)
This compound202000
SivelestatVariesLower than this compound
GW311616VariesLower than this compound

Case Studies

Case Study 1: Acute Lung Injury Model
In an experimental model of acute lung injury, administration of this compound resulted in reduced inflammatory markers and improved lung function metrics compared to controls, highlighting its potential therapeutic benefits in respiratory pathologies .

Case Study 2: Neutrophil Differentiation
In a study involving CD34+ cells from patients with ELANE-associated neutropenia, this compound's effects were assessed alongside other NE inhibitors. While it did not restore differentiation effectively, it provided critical data on the limitations and potential pathways for further research into neutrophil function recovery .

Wirkmechanismus

Target of Action

BAY-678, also known as UNII-WD9FU5A8DR, is a potent and selective inhibitor of human neutrophil elastase (HNE) . HNE is a member of the chymotrypsin-like family of serine proteases and is stored in the neutrophil cytoplasm . It plays a key role in matrix degradation, and high HNE activity is associated with inflammatory diseases .

Mode of Action

This compound interacts with HNE by inhibiting it reversibly . It has an IC50 value of 20 nM and a Ki value of 15 nM . This compound shows no inhibition against 21 related serine proteases, up to a concentration of 30 μM .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the degradation of the body’s cellular matrix, which is facilitated by HNE . By inhibiting HNE, this compound can potentially disrupt this pathway and reduce the degradation of the matrix, thereby alleviating the symptoms of diseases associated with high HNE activity .

Pharmacokinetics

This compound exhibits favorable pharmacokinetics. In rats, it showed medium clearance with a half-life (t1/2) of 1.3 hours . This suggests that the compound has good bioavailability and can be administered orally .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of HNE, leading to a reduction in matrix degradation . This can potentially alleviate the symptoms of diseases associated with high HNE activity . In preclinical models of acute lung injury (ALI) and lung emphysema, this compound demonstrated significant efficacy, revealing its anti-inflammatory and anti-remodeling mode of action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

BAY-678 is synthesized through a multi-step process involving the formation of a pyridinecarbonitrile core, followed by the introduction of various functional groups to achieve the final structure. The key steps include:

Industrial Production Methods

The industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

Analyse Chemischer Reaktionen

Arten von Reaktionen

BAY-678 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, umfassen oxidierte Derivate, reduzierte Formen und substituierte Analoga von this compound. Diese Produkte können unterschiedliche biologische Aktivitäten und Eigenschaften haben .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von BAY-678

This compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz bei der Hemmung der humanen Neutrophilen Elastase. Es zeigt gegenüber einem Panel von 21 anderen Serinproteasen eine etwa 2000-fache Selektivität für die humane Neutrophilen Elastase, was es zu einem hochspezifischen Inhibitor macht. Darüber hinaus unterstreichen seine orale Bioverfügbarkeit und Wirksamkeit in präklinischen Modellen entzündlicher Erkrankungen sein Potenzial als Therapeutikum .

Biologische Aktivität

BAY-678 is a synthetic compound recognized for its potent and selective inhibition of human neutrophil elastase (HNE), a serine protease implicated in various inflammatory diseases. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, and therapeutic potential based on diverse research findings.

Chemical Profile

  • Chemical Name : 5-[(4 R)-5-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile
  • Molecular Weight : Not specified in the sources.
  • Purity : ≥98%

This compound exhibits an IC50 value of 20 nM against HNE, demonstrating approximately 2000-fold selectivity over a panel of 21 other serine proteases . This high specificity is crucial for minimizing off-target effects in therapeutic applications.

This compound acts as a reversible inhibitor of HNE, effectively blocking its proteolytic activity. The inhibition of HNE is particularly significant given its role in mediating inflammation and tissue damage in conditions such as acute lung injury and chronic obstructive pulmonary disease (COPD) .

Table 1: Comparative Potency of Neutrophil Elastase Inhibitors

CompoundIC50 (nM)Selectivity (vs. other serine proteases)Oral Bioavailability
This compound20~2000-foldYes
SivelestatNot specifiedLimitedYes
GW311616Not specifiedLimitedYes
MK0339Not specifiedHigher stability compared to this compoundYes

Pharmacokinetics

Research indicates that this compound is orally bioavailable, making it a suitable candidate for systemic administration. Its pharmacokinetic profile has been assessed in various studies, revealing favorable absorption and distribution characteristics .

In Vivo Efficacy

In preclinical models, this compound has shown efficacy in reducing inflammation associated with acute lung injury. Studies have demonstrated that treatment with this compound leads to significant improvements in lung function and reduction in inflammatory markers .

Case Study: Acute Lung Injury Model

In an acute lung injury model, this compound was administered to assess its impact on neutrophil infiltration and cytokine production. Results indicated a marked decrease in neutrophil counts and pro-inflammatory cytokines compared to control groups treated with vehicle alone. This suggests that this compound not only inhibits HNE activity but also mitigates the downstream effects of inflammation.

Molecular Modeling Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and HNE. These studies suggest that this compound binds effectively within the active site of HNE, stabilizing the inhibitor-protein complex and enhancing its inhibitory potency .

Table 2: Molecular Docking Results for Neutrophil Elastase Inhibitors

InhibitorBinding Stability ScoreBinding Site
This compound-6.75Active site
MK0339-7.76Alternative site
Sivelestat-6.57Active site

Eigenschaften

IUPAC Name

5-[(6R)-5-acetyl-4-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIVGIFOWOVINL-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675103-36-3
Record name BAY-678
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675103363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY-678
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD9FU5A8DR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
BAY-678
Reactant of Route 2
BAY-678
Reactant of Route 3
BAY-678
Reactant of Route 4
BAY-678
Reactant of Route 5
BAY-678
Reactant of Route 6
BAY-678

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.